molecular formula C20H20N4O3S B2417852 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea CAS No. 897619-85-1

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea

Cat. No. B2417852
CAS RN: 897619-85-1
M. Wt: 396.47
InChI Key: XTCKAKZECBECTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

  • Urea derivatives, including a compound similar to the one , have been investigated for their potential in anticancer therapy. The study by Mustafa et al. (2014) involved synthesizing and testing various urea derivatives for their effectiveness against a prostate cancer cell line. One such compound demonstrated significant in vitro anticancer activity, suggesting potential applications in cancer treatment (Mustafa, Perveen, & Khan, 2014).

Enzyme Inhibition Studies

  • The role of urea derivatives in enzyme inhibition has been explored, with studies showing that these compounds can inhibit various enzymes, including urease, β-glucuronidase, and snake venom phosphodiesterase. This implies their potential utility in therapeutic applications where enzyme inhibition is beneficial (Mustafa, Perveen, & Khan, 2014).

Antimicrobial Activity

  • Some urea derivatives have shown promising results in antimicrobial activity. A study by Rani et al. (2014) synthesized novel imidazole ureas and evaluated them for antimicrobial effects, suggesting potential applications in combating microbial infections (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Anticholinesterase Activities

  • Novel coumarylthiazole derivatives, which include urea groups, have been synthesized and evaluated for their anticholinesterase activities. These compounds exhibited inhibitory activity against cholinesterases, indicating potential applications in neurological disorders where cholinesterase inhibitors are beneficial (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).

Antidiabetic Screening

  • Urea derivatives have also been explored for their potential in treating diabetes. Lalpara et al. (2021) synthesized a series of urea derivatives and evaluated their antidiabetic activity using an α-amylase inhibition assay, suggesting a role in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antiplatlet Agent Metabolite Analysis

  • The metabolites of urea derivatives have been studied for their roles as antiplatelet agents. A method was developed for determining KB-3022, a urea derivative, and its main metabolite, indicating its potential use in cardiovascular diseases (Nakada, Ikuta, Kawashima, & Awata, 1990).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-3-8-16-17(9-12)28-20(22-16)23-19(26)21-13-10-18(25)24(11-13)14-4-6-15(27-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCKAKZECBECTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.